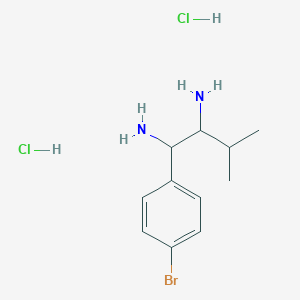
(1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride is a chiral diamine compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromophenyl group and a diamine moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bromophenyl precursor.
Formation of Diamine: The bromophenyl compound undergoes a series of reactions to introduce the diamine functionality. This often involves the use of reagents such as ammonia or primary amines under controlled conditions.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired (1R,2R) enantiomer.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt form, typically using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The diamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to phenyl derivatives.
Substitution: Introduction of azide or thiol groups.
Applications De Recherche Scientifique
(1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The diamine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the bromophenyl group can participate in π-π interactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-1-(4-Chlorophenyl)-3-methylbutane-1,2-diamine dihydrochloride: Similar structure but with a chlorine atom instead of bromine.
(1R,2R)-1-(4-Fluorophenyl)-3-methylbutane-1,2-diamine dihydrochloride: Contains a fluorine atom in place of bromine.
Uniqueness
The presence of the bromine atom in (1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride imparts unique electronic and steric properties, making it distinct from its chloro and fluoro analogs. These properties can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.
Propriétés
Formule moléculaire |
C11H19BrCl2N2 |
|---|---|
Poids moléculaire |
330.09 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-methylbutane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C11H17BrN2.2ClH/c1-7(2)10(13)11(14)8-3-5-9(12)6-4-8;;/h3-7,10-11H,13-14H2,1-2H3;2*1H |
Clé InChI |
OUNOVMBSLZDDTE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C1=CC=C(C=C1)Br)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B14050487.png)

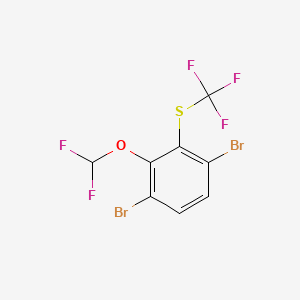

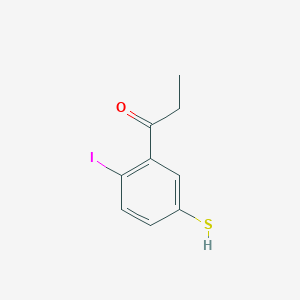
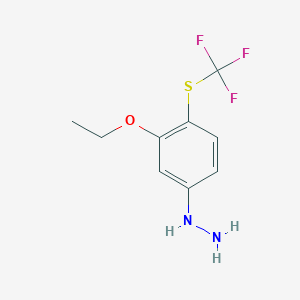
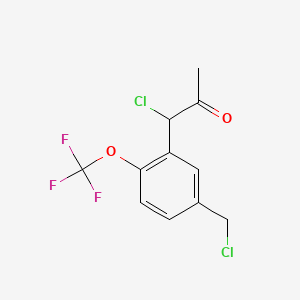
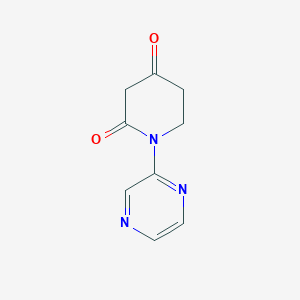

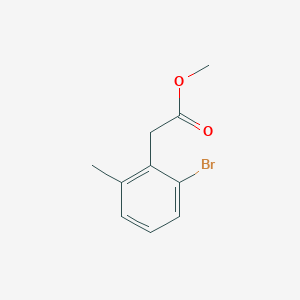
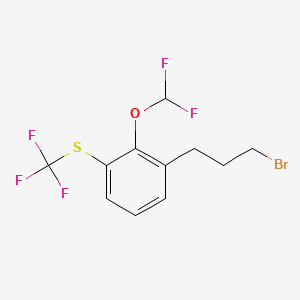
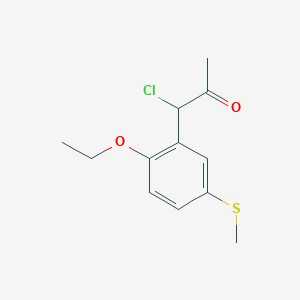
![4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14050562.png)
